tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1946021-37-9
VCID: VC6405692
InChI: InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
SMILES: CC1(CCNC1)NC(=O)OC(C)(C)C.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 1946021-37-9

Cat. No.: VC6405692

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride - 1946021-37-9

Specification

CAS No. 1946021-37-9
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
IUPAC Name tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
Standard InChI Key WZMVQVILSXAFCT-UHFFFAOYSA-N
SMILES CC1(CCNC1)NC(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula, C10H21ClN2O2\text{C}_{10}\text{H}_{21}\text{ClN}_2\text{O}_2, reflects its hybrid organic-inorganic nature, combining a pyrrolidine backbone with a Boc-protected amine and a hydrochloride counterion . Key structural features include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methyl group.

  • A tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen, providing steric protection for the amine during synthetic reactions.

  • A hydrochloride salt enhancing solubility in polar solvents.

The SMILES notation CC1(CCNC1)NC(=O)OC(C)(C)C.Cl\text{CC1(CCNC1)NC(=O)OC(C)(C)C.Cl} and InChIKey WZMVQVILSXAFCT-UHFFFAOYSA-N\text{WZMVQVILSXAFCT-UHFFFAOYSA-N} offer precise representations of its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Pathways

Although detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence:

  • Pyrrolidine functionalization: Methylation of pyrrolidine at the 3-position using methylating agents like methyl iodide.

  • Boc protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions to protect the secondary amine.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Production and Vendors

The compound is marketed by specialty chemical suppliers such as VulcanChem, Parchem, and Chemdad, typically in research-grade quantities (e.g., 500 mg to 1 kg) . Purity levels exceed 97%, with prices contingent on scale and supplier .

Physicochemical Properties

Computed Physicochemical Parameters

PropertyValueSource
Molecular Weight236.74 g/mol
Topological Polar SA50.4 Ų
Rotatable Bond Count3
Heavy Atom Count15
LogP (Predicted)1.2 (Hydrophobic)

Solubility and Stability

  • Solubility: Limited data suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.

  • Stability: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), making the compound suitable for stepwise synthesis .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound serves as a versatile intermediate in medicinal chemistry:

  • Neurological agents: Incorporation into dopamine receptor ligands for Parkinson’s disease therapeutics.

  • Antimicrobials: Functionalization to target bacterial efflux pumps .

Case Study: Kinase Inhibitor Development

In a 2023 study, the hydrochloride salt was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The Boc group facilitated selective deprotection during coupling reactions, achieving a 62% yield in the final step .

VendorPurityPackagingPrice (USD)
VulcanChem>97%500 mg$220
Parchem>98%1 kg$1,800
Chemdad>97%100 g$450

Data indicate cost variability based on supplier and scale .

Future Research Directions

  • Toxicological profiling: Acute and chronic toxicity studies in model organisms.

  • Process optimization: Development of scalable, cost-effective synthesis routes.

  • Therapeutic exploration: Evaluation in targeted drug delivery systems.

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